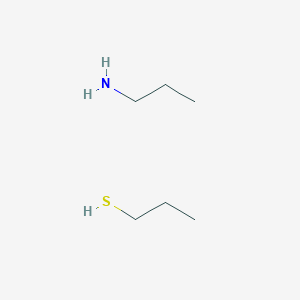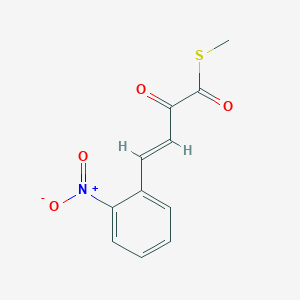
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. One common method includes the use of sodium methoxide as a base to facilitate the condensation reaction between 2-nitrobenzaldehyde and methyl thioglycolate. The reaction is carried out in anhydrous methanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioester moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The enone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Substitution: Amine or thiol nucleophiles, basic or acidic conditions, room temperature.
Major Products Formed
Reduction: Formation of (E)-S-methyl 4-(2-aminophenyl)-2-oxobut-3-enethioate.
Oxidation: Formation of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enesulfoxide or sulfone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its unique electronic properties can be exploited in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but lacks the thioester moiety.
(Z)-4-((2-nitrophenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a thioester.
Uniqueness
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct electronic and reactivity properties
Eigenschaften
Molekularformel |
C11H9NO4S |
|---|---|
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
S-methyl (E)-4-(2-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-6-8-4-2-3-5-9(8)12(15)16/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
WDQQWDMWZQNIDD-VOTSOKGWSA-N |
Isomerische SMILES |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CSC(=O)C(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
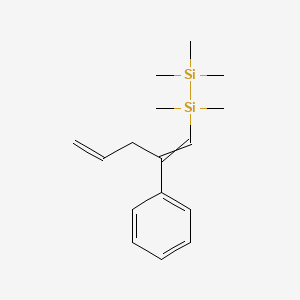
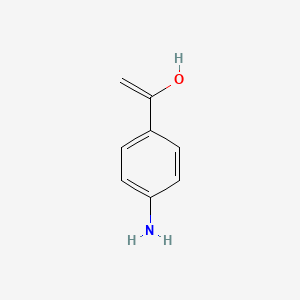
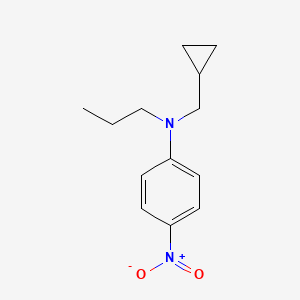
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
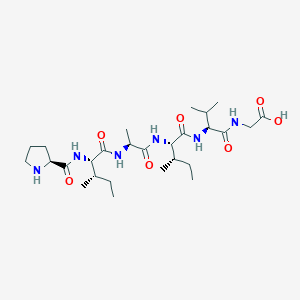
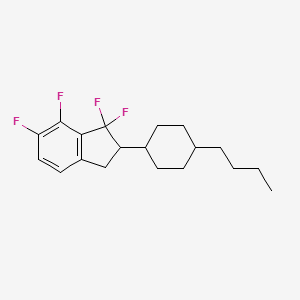

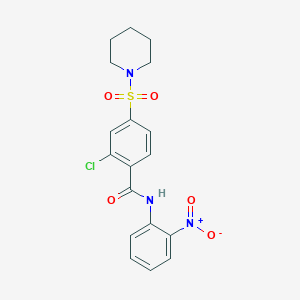
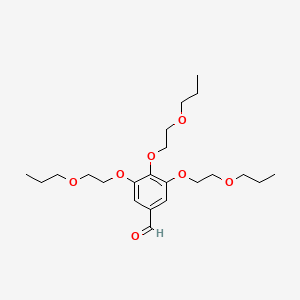
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)

